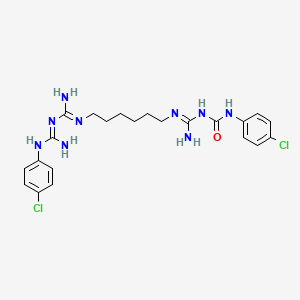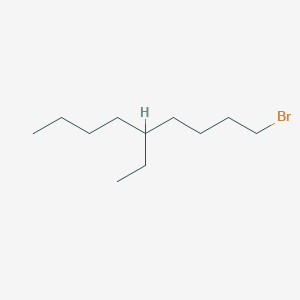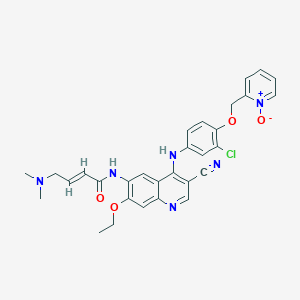
Oxochlorhexidine
描述
Oxochlorhexidine is a derivative of chlorhexidine, a broad-spectrum antimicrobial agent widely used in healthcare settings. It is known for its effectiveness against a variety of microorganisms, including bacteria, fungi, and viruses. This compound is particularly valued for its antiseptic properties and is used in various formulations for skin disinfection, oral care, and surgical instrument sterilization.
作用机制
Target of Action
Oxochlorhexidine, also known as Chlorhexidine, is a broad-spectrum antimicrobial biguanide used as a topical antiseptic and in dental practice for the treatment of inflammatory dental conditions caused by microorganisms . It is one of the most common skin and mucous membrane antiseptic agents in use today . The molecule itself is a cationic bis-guanide consisting of two 4-chlorophenyl rings and two biguanide groups joined by a central hexamethylene chain .
Mode of Action
Chlorhexidine’s broad-spectrum antimicrobial effects are due to its ability to disrupt microbial cell membranes . It is a positively-charged molecule that binds to the negatively-charged sites on the cell wall . It destabilizes the cell wall and interferes with osmosis . The bacterial uptake of the chlorhexidine is very rapid, typically working within 20 seconds . In low concentrations, it affects the integrity of the cell wall . Once the cell wall is damaged, chlorhexidine then crosses into the cell itself and attacks the cytoplasmic membrane (inner membrane) . Damage to the cytoplasm’s delicate semipermeable membrane allows for leakage of components leading to cell death .
Biochemical Pathways
Chlorhexidine acts on plant cells through a biochemical pathway involving PSII inhibition and singlet oxygen production . It also affects pathways involving enzymes encoded by uncharacterized genes . Moreover, amino acid metabolism is important for a wide range of metabolic pathways, such as protein synthesis, fatty acid synthesis, purine and pyrimidine synthesis .
Result of Action
The antibacterial activity of Chlorhexidine is due to the elevated ROS production and higher lipid peroxidation . These biochemical changes result in the membrane damage and alteration in the membrane proteins, phospholipids, carbohydrates, nucleic acids as evident from the FTIR and SEM data .
Action Environment
Environmental factors can exacerbate antimicrobial contamination and the spread of antimicrobial resistance . Soil-related factors, animal husbandry and waste management, potable and wastewater, and food safety are some of the environmental issues that contribute to antimicrobial resistance .
生化分析
Biochemical Properties
Oxochlorhexidine interacts with various biomolecules, primarily through its action on the bacterial cell membrane . It collapses the membrane potential at inhibitory concentrations, leading to membrane disruption . This interaction is not due to ATPase inactivation, as this compound does not inhibit ATPase in intact cells of Escherichia coli K12 W1317i−, even at bactericidal concentrations .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce bacterial growth, CFU count, and cell viability . The antibacterial activity of this compound is due to the elevated ROS production and higher lipid peroxidation . These biochemical changes result in membrane damage and alteration in the membrane proteins, phospholipids, carbohydrates, nucleic acids .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the bacterial cell membrane . It disrupts the membrane, leading to cell death . The antibacterial activity of this compound is due to the elevated ROS production and higher lipid peroxidation . These biochemical changes result in the membrane damage and alteration in the membrane proteins, phospholipids, carbohydrates, nucleic acids .
Temporal Effects in Laboratory Settings
Research on the effectiveness of this compound in reducing bacterial burden has primarily been conducted in laboratory settings . It has been observed that the antibacterial activity of this compound is due to the elevated ROS production and higher lipid peroxidation . These biochemical changes result in the membrane damage and alteration in the membrane proteins, phospholipids, carbohydrates, nucleic acids .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is known that the antibacterial activity of this compound is due to the elevated ROS production and higher lipid peroxidation . These biochemical changes result in the membrane damage and alteration in the membrane proteins, phospholipids, carbohydrates, nucleic acids .
Metabolic Pathways
It is known that this compound disrupts the bacterial cell membrane, leading to cell death . This suggests that it may interfere with various metabolic pathways in bacteria.
Transport and Distribution
This compound is known to interact with the bacterial cell membrane, leading to its disruption . This suggests that it may be transported and distributed within cells and tissues through its interaction with the cell membrane.
Subcellular Localization
Given its known interaction with the bacterial cell membrane , it is likely that it localizes to the cell membrane where it exerts its antibacterial effects.
准备方法
Synthetic Routes and Reaction Conditions
Oxochlorhexidine can be synthesized through a series of chemical reactions involving chlorhexidine as a starting material. The synthesis typically involves the oxidation of chlorhexidine using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction is carried out in an aqueous or organic solvent, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where chlorhexidine is oxidized in the presence of an oxidizing agent. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity of the product. The final product is then subjected to quality control tests to meet industry standards.
化学反应分析
Types of Reactions
Oxochlorhexidine undergoes several types of chemical reactions, including:
Oxidation: The primary reaction in its synthesis.
Reduction: Can be reduced back to chlorhexidine under specific conditions.
Substitution: Reacts with various nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: this compound.
Reduction: Chlorhexidine.
Substitution: Various substituted chlorhexidine derivatives.
科学研究应用
Oxochlorhexidine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard for antimicrobial testing.
Biology: Employed in cell culture studies to prevent microbial contamination.
Medicine: Utilized in formulations for wound care, oral rinses, and surgical scrubs.
Industry: Incorporated into disinfectants and preservatives for various products.
相似化合物的比较
Similar Compounds
Chlorhexidine: The parent compound, widely used for its antimicrobial properties.
Cetylpyridinium chloride: Another antimicrobial agent used in oral care products.
Essential oils (e.g., thymol, eucalyptol): Natural compounds with antiseptic properties.
Uniqueness
Oxochlorhexidine is unique due to its enhanced stability and effectiveness compared to chlorhexidine. It has a broader spectrum of activity and is less prone to resistance development. Additionally, its ability to form stable complexes with various substrates makes it a versatile compound in both research and industrial applications.
属性
IUPAC Name |
1-[N'-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]carbamimidoyl]-3-(4-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29Cl2N9O/c23-15-5-9-17(10-6-15)30-21(27)32-19(25)28-13-3-1-2-4-14-29-20(26)33-22(34)31-18-11-7-16(24)8-12-18/h5-12H,1-4,13-14H2,(H5,25,27,28,30,32)(H4,26,29,31,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUUWVFEOGQPTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)NC(=O)NC2=CC=C(C=C2)Cl)N)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(N)NC(=O)NC2=CC=C(C=C2)Cl)N)/N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29Cl2N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1381962-77-1 | |
| Record name | Oxochlorhexidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1381962771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OXOCHLORHEXIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MR06Z2V1L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(4R,5R)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B3321712.png)


![3-Oxaspiro[5.5]undecan-9-amine](/img/structure/B3321724.png)




